molecular formula C19H15ClN2O4 B5154655 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5154655
M. Wt: 370.8 g/mol
InChI Key: JHPRLOSLYKIZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the class of diazinane derivatives It is characterized by the presence of a chlorobenzoyl group, an ethyl group, and a phenyl group attached to a diazinane ring

Preparation Methods

The synthesis of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPRLOSLYKIZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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